3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimidine-2,4(1H,3H)-dione family, characterized by a benzofuropyrimidine-dione core substituted with a 3,5-dimethylphenyl group at position 3 and a 4-methoxybenzyl group at position 1. The benzofuro[3,2-d]pyrimidine-dione scaffold combines a fused benzofuran ring with the pyrimidine-dione system, conferring unique electronic and steric properties. Such derivatives are explored for diverse applications, including antiviral and herbicidal activities, owing to their structural resemblance to bioactive uracil analogs .
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
JZNULJITYPLUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in the Pyrimidine-2,4-dione Family
Substituent Variations on the Pyrimidine Core
- Compound 4 (6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione): Features methoxymethyl and benzyloxypropyl substituents.
- Z007 (1-(2-(2-(3,5-Dimethylbenzoyl)-4-methylphenoxy)ethyl)pyrimidine-2,4(1H,3H)-dione): Contains a phenoxyethyl chain with a 3,5-dimethylbenzoyl group. The ester functionality (benzoyl) may increase metabolic instability compared to the target compound’s stable ether-linked 4-methoxybenzyl group .
- Z107 (1-(2-(4-Chloro-2-(3,5-dimethylbenzoyl)phenoxy)ethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione): Incorporates a cyclopenta ring fused to pyrimidine-dione, which alters planarity and may affect binding to biological targets compared to the benzofuro system .
Fused Ring Modifications
- 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Replaces the benzofuran ring with a thiophene (thieno) ring.
- 3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Shares the 3,5-dimethylphenyl substituent but lacks the 4-methoxybenzyl group. The absence of the methoxy group may reduce solubility and alter pharmacokinetics .
Substituent Effects on Bioactivity
- Methoxy Groups : The 4-methoxybenzyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., Z011’s bromo and chloro substituents), which are more hydrophobic and may enhance membrane permeability but reduce bioavailability .
- Aromatic Substituents: The 3,5-dimethylphenyl group provides steric bulk without electronegative atoms, contrasting with Z011’s 3,5-dichlorobenzoyl group.
Core Scaffold Differences
- Benzofuro vs. Thieno Systems: The benzofuro ring’s oxygen atom may participate in hydrogen bonding, whereas the thieno system’s sulfur could induce stronger hydrophobic interactions. This difference might influence selectivity in enzyme inhibition .
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C25H22N2O3
- Molecular Weight : 402.46 g/mol
- IUPAC Name : 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
This compound features a complex structure that includes a benzofuro moiety fused with a pyrimidine ring, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant anticancer properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results showed that compounds with similar structural features demonstrated notable inhibitory effects on cell viability.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 27.6 | Induces apoptosis |
| Compound B | 29.3 | Inhibits cell proliferation |
| 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Studies have suggested that it may inhibit key enzymes or receptors that are crucial for tumor growth.
Inhibition of MIF Tautomerase Activity
One of the notable findings regarding the biological activity of related compounds is their inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is implicated in various inflammatory and cancerous processes. The compound's ability to inhibit MIF tautomerase could position it as a therapeutic agent in treating inflammatory diseases and cancer.
Potency Comparison Table
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | |
| R110 | 15 ± 0.8 | |
| 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | TBD | TBD |
Study on Cytotoxic Effects
In a recent study published in the Journal of Brazilian Chemical Society, researchers synthesized and tested various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 cell line. The results indicated that these compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 15 μM to over 30 μM depending on structural modifications.
Clinical Relevance
The potential clinical applications of 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione are significant due to its anticancer properties. Further research is needed to explore its efficacy in vivo and its safety profile in humans.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for synthesizing benzofuro[3,2-d]pyrimidine-2,4-dione derivatives? The synthesis typically involves multi-step reactions, including cyclization of aminobenzofuran precursors with urea or thiourea derivatives to form the pyrimidine core. Substituents like the 3,5-dimethylphenyl and 4-methoxybenzyl groups are introduced via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced: How can aza-Wittig reactions be optimized for introducing substituents in benzofuropyrimidine derivatives? Aza-Wittig reactions are effective for functionalizing the pyrimidine ring. Optimization involves using triphenylphosphine and carbodiimides to generate intermediates, followed by coupling with aryl halides or aldehydes. Reaction parameters (e.g., solvent polarity, temperature) must be tailored to minimize side products. For example, ethanol-dichloromethane mixtures (1:2 v/v) yield high-purity crystals post-recrystallization .
Structural Characterization
Basic: What techniques are used to confirm the molecular structure of this compound? Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring connectivity.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced: How do crystallographic studies resolve ambiguities in substituent orientation? Single-crystal X-ray diffraction reveals coplanarity of the benzofuropyrimidine system and dihedral angles between aromatic substituents. For example, the 4-methoxybenzyl group may twist ~54° relative to the core, influencing π-π stacking and biological activity .
Biological Activity Evaluation
Basic: What biological activities are reported for benzofuropyrimidine derivatives? These compounds exhibit analgesic, anti-inflammatory, and antimicrobial activities. The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methoxybenzyl moiety may modulate DNA interaction .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved activity? Modify substituents to balance electronic and steric effects:
- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring may enhance antimicrobial activity.
- Methoxy group positioning influences metabolic stability; para-substitution reduces oxidative demethylation compared to ortho .
Analytical Methodologies
Basic: How is reaction progress monitored during synthesis? Thin-layer chromatography (TLC) with UV detection or high-performance liquid chromatography (HPLC) is used to track intermediates. For example, reversed-phase HPLC with a C18 column and acetonitrile-water gradients resolves byproducts .
Advanced: How does HPLC-MS differentiate between regioisomers or degradation products? High-resolution MS identifies molecular ions ([M+H]⁺), while retention times and fragmentation patterns distinguish isomers. For instance, a mass shift of 16 Da (methoxy vs. hydroxy groups) confirms substituent identity .
Data Contradiction Analysis
Advanced: How should researchers address conflicting reports on biological activity?
- Assay conditions: Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Purity: Impurities >5% (common in early syntheses) may skew results. Use HPLC to verify ≥95% purity before testing .
Solubility and Stability
Basic: What factors influence the solubility of this compound?
- Polar groups: Methoxy and carbonyl moieties improve aqueous solubility.
- Crystallinity: Amorphous forms dissolve faster than crystalline phases but may be less stable .
Advanced: How can derivatization enhance stability under physiological conditions?
- Prodrug strategies: Acetylate hydroxyl groups to reduce first-pass metabolism.
- Liposomal encapsulation: Improves half-life in serum by preventing enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
